molecular formula C16H13FO5 B6408621 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261982-40-4

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6408621
CAS RN: 1261982-40-4
M. Wt: 304.27 g/mol
InChI Key: BVWIRWDWKINJTD-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% (4-FMCB) is an organic compound belonging to the class of carboxylic acids. It is a white solid with a melting point of 96-97°C, and is soluble in water and ethanol. 4-FMCB is found in nature as an ester of 4-methoxybenzoic acid and is used in a wide range of scientific research applications.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is widely used in scientific research applications due to its ability to act as a proton acceptor and its stability in a wide range of pH and temperature conditions. It has been used in the synthesis of various organic compounds, such as drugs, agrochemicals, and polymers. It has also been used in the synthesis of peptides and other biomolecules, as well as in the synthesis of fluorescent dyes.

Mechanism of Action

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% acts as a proton acceptor, meaning that it can accept protons from other molecules. This allows it to form bonds with other molecules, which can then be used to synthesize new compounds. It can also act as a catalyst, speeding up the rate of reactions.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects on humans or other organisms. It has low toxicity and is not known to be carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% in lab experiments is its stability in a wide range of pH and temperature conditions. This allows for the synthesis of a wide range of compounds without the need for special equipment or conditions. However, the compound is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very reactive, which can limit its use as a catalyst in some reactions.

Future Directions

There are a number of potential future directions for 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%. One potential direction is the use of the compound as a drug delivery vehicle. The compound could be used to deliver drugs to specific areas of the body, allowing for more targeted treatment. Additionally, the compound could be used to develop new polymers or materials, which could be used in a variety of applications. Finally, the compound could be used to develop new fluorescent dyes, which could be used in biomedical imaging and diagnostics.

Synthesis Methods

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is synthesized by the reaction of 4-methoxybenzoic acid with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in two steps, with the first step being the formation of an ester intermediate, and the second step being the formation of the final product. The overall reaction is shown below:
4-methoxybenzoic acid + 3-fluoro-4-methoxybenzoyl chloride -> 4-(3-fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid

properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWIRWDWKINJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691500
Record name 3'-Fluoro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid

CAS RN

1261982-40-4
Record name 3'-Fluoro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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